REACTION_CXSMILES
|
[NH2:1]/[C:2](/[CH3:6])=[CH:3]\[C:4]#[N:5].[CH2:7]([NH:14]N)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C(O)CCCC>[NH2:5][C:4]1[N:14]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:1]=[C:2]([CH3:6])[CH:3]=1
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
N\C(=C/C#N)\C
|
Name
|
|
Quantity
|
26.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(CCCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 hours
|
Duration
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12 h
|
Type
|
DISTILLATION
|
Details
|
The n-pentanol was subsequently distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
a thick oil was obtained
|
Type
|
CUSTOM
|
Details
|
which was purified by chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
A pale yellow solid was obtained
|
Type
|
CUSTOM
|
Details
|
which was crystallized from isopropyl ether
|
Type
|
FILTRATION
|
Details
|
was then filtered on a sinter funnel
|
Type
|
CUSTOM
|
Details
|
After drying under vacuum at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=NN1CC1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: CALCULATEDPERCENTYIELD | 45.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |